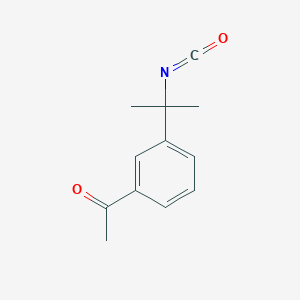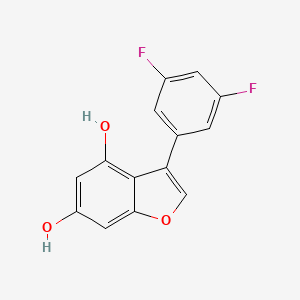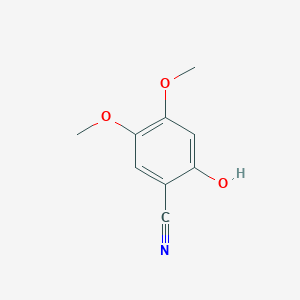
Br(CH2)11Cl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-bromododecane-12-chloride (Br(CH₂)₁₁Cl) is an organic halide with a twelve-carbon chain, where one end is substituted with a bromine atom and the other end with a chlorine atom. This compound is a member of the alkyl halides family and is often used in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Free Radical Halogenation: One common method to prepare 1-bromododecane-12-chloride involves the free radical halogenation of dodecane.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of 1,12-dibromododecane with a chloride ion source, such as sodium chloride (NaCl), in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of 1-bromododecane-12-chloride often involves large-scale halogenation processes, where dodecane is reacted with bromine and chlorine under controlled conditions to ensure selective substitution at the terminal positions .
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: 1-bromododecane-12-chloride can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂).
Elimination Reactions: This compound can also undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), sodium methoxide (NaOCH₃), or ammonia (NH₃) in solvents like ethanol or DMSO.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol or dimethyl sulfoxide (DMSO).
Major Products
Substitution: Alcohols, amines, or other substituted alkanes depending on the nucleophile used.
Elimination: Alkenes such as dodecene.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action for 1-bromododecane-12-chloride in chemical reactions typically involves the formation of a carbocation intermediate during nucleophilic substitution or the formation of a double bond during elimination . The molecular targets and pathways depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-bromododecane: Similar structure but lacks the chlorine atom, making it less versatile in dual functionalization reactions.
1-chlorododecane: Similar structure but lacks the bromine atom, which affects its reactivity and selectivity in certain reactions.
1,12-dibromododecane: Contains two bromine atoms, making it more reactive in substitution reactions but less selective in dual functionalization.
Uniqueness
1-bromododecane-12-chloride is unique due to its dual halogen functionality, allowing for selective reactions at both ends of the carbon chain. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications .
Eigenschaften
Molekularformel |
C11H22BrCl |
|---|---|
Molekulargewicht |
269.65 g/mol |
IUPAC-Name |
1-bromo-11-chloroundecane |
InChI |
InChI=1S/C11H22BrCl/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-11H2 |
InChI-Schlüssel |
OCLLKSXVNIXXHE-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCCl)CCCCCBr |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3,3-Diphenylpropanoyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine](/img/structure/B8349248.png)






![4-[4-(2-Bromoethyl)piperidin-1-yl]-6,7-dimethoxyquinazoline](/img/structure/B8349295.png)





